molecular formula C21H25N3O B2731493 pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone CAS No. 622824-06-0

pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone

Cat. No. B2731493
CAS RN: 622824-06-0
M. Wt: 335.451
InChI Key: HPUAFMAOKCVDKI-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C21H25N3O and its molecular weight is 335.451. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacokinetics

  • A study investigated the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the conformational analysis and development of unified pharmacophore models for CB1 receptor ligands. This research has implications for understanding receptor-ligand interactions and drug design (Shim et al., 2002).
  • Research on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans provided insights into the drug's elimination processes, which are crucial for developing treatments for type 2 diabetes (Sharma et al., 2012).

Synthesis and Organocatalysis

  • A study on the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol as organocatalysts in asymmetric Michael and Mannich reactions explored the creation of bi-functional organocatalysts, indicating the versatility of pyrrolidine derivatives in catalyzing stereo-selective chemical reactions (Reyes-Rangel et al., 2016).
  • The development of triorganotin(IV) halides complexes with nitrogen-containing ligands such as pyrrolidine revealed insights into coordination chemistry and potential applications in materials science and catalysis (Siddiqi et al., 1982).

Novel Compounds and Applications

  • Research on the synthesis of novel N-substituted pyrrolidine-2-one containing piperazine derivatives through the Ugi reaction and subsequent treatment with N-alkylpiperazines demonstrated the potential for generating new chemical entities with varied biological activities (Ghandi et al., 2016).

properties

IUPAC Name

pyrrolidin-1-yl-(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-19(2)20(3)10-11-21(19,18(25)24-12-6-7-13-24)17-16(20)22-14-8-4-5-9-15(14)23-17/h4-5,8-9H,6-7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUAFMAOKCVDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)N5CCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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